molecular formula C10H6Cl3N3O B586280 8-Cloro Anagrelida CAS No. 1092352-99-2

8-Cloro Anagrelida

Número de catálogo: B586280
Número CAS: 1092352-99-2
Peso molecular: 290.528
Clave InChI: QCMDDIIKBFVZSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Anagrelide trichloro derivative, also known as Anagrelide trichloro derivative, is a useful research compound. Its molecular formula is C10H6Cl3N3O and its molecular weight is 290.528. The purity is usually 95%.
BenchChem offers high-quality Anagrelide trichloro derivative suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anagrelide trichloro derivative including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la Trombocitemia Esencial

El 8-Cloro Anagrelida se utiliza principalmente en el tratamiento de la trombocitemia esencial (TE), una condición caracterizada por la sobreproducción de plaquetas. Actúa como una terapia citorreductora, reduciendo eficazmente los recuentos de plaquetas y mitigando el riesgo de eventos trombohemorrágicos . En Japón, se ha estudiado como un tratamiento de segunda línea para pacientes de alto riesgo intolerantes o refractarios a terapias de primera línea .

Reducción del Recuento de Plaquetas en Neoplasias Mieloproliferativas

El compuesto también está indicado para su uso en neoplasias mieloproliferativas, donde ayuda a disminuir los niveles de plaquetas peligrosamente elevados. Su mecanismo de acción implica la inhibición de la actividad de la fosfodiesterasa, en particular la fosfodiesterasa-III, lo que lleva a una disminución de la producción de plaquetas en la médula ósea .

Leucemia Mieloide Crónica

La Anagrelida se ha utilizado en el tratamiento de la leucemia mieloide crónica (LMC). Si bien no es el tratamiento principal, sirve como terapia adyuvante para controlar los recuentos de plaquetas en pacientes que sufren de LMC, proporcionando alivio sintomático y previniendo complicaciones asociadas con altos recuentos de plaquetas .

Agente Farmacológico en la Gestión del Nivel de Plaquetas

Identificado químicamente como un potente agente farmacológico, el this compound es reconocido por su capacidad para reducir significativamente los niveles de plaquetas en sangre. Esta propiedad es crucial para controlar afecciones como la trombocitosis esencial, donde los niveles de plaquetas deben controlarse para prevenir eventos trombóticos .

Estudios de Metabolismo y Farmacocinética de Fármacos

El papel del compuesto se extiende a los estudios de metabolismo y farmacocinética de fármacos. Su estructura química y propiedades únicas lo convierten en un tema de interés para comprender cómo se metabolizan y procesan los fármacos dentro del cuerpo, lo que es esencial para el desarrollo de medicamentos seguros y efectivos .

Análisis Bioquímico

Biochemical Properties

8-Chloro Anagrelide plays a significant role in biochemical reactions, particularly in the inhibition of platelet aggregation. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is phosphodiesterase 3, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting phosphodiesterase 3, 8-Chloro Anagrelide increases the levels of cAMP within platelets, leading to reduced platelet aggregation .

Cellular Effects

8-Chloro Anagrelide exerts various effects on different types of cells and cellular processes. In platelets, it inhibits aggregation by increasing cAMP levels, which in turn affects the signaling pathways involved in platelet activation. This inhibition of platelet aggregation is beneficial in conditions where elevated platelet counts pose a risk of thrombosis .

In addition to its effects on platelets, 8-Chloro Anagrelide influences other cellular processes. It has been shown to affect gene expression by modulating transcription factors involved in megakaryocyte differentiation. This modulation leads to a reduction in the production of platelets from megakaryocytes, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of 8-Chloro Anagrelide involves several key interactions at the molecular level. The compound binds to the active site of phosphodiesterase 3, inhibiting its activity and preventing the hydrolysis of cAMP. This inhibition results in increased cAMP levels within platelets, leading to reduced platelet aggregation .

Furthermore, 8-Chloro Anagrelide affects the expression of genes involved in megakaryocyte differentiation. It modulates the activity of transcription factors such as ATF4, which plays a crucial role in the regulation of megakaryocyte development. By influencing these molecular pathways, 8-Chloro Anagrelide effectively reduces platelet production and aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro Anagrelide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods .

Long-term studies have demonstrated that 8-Chloro Anagrelide maintains its inhibitory effects on platelet aggregation and megakaryocyte differentiation. These effects are consistent over time, indicating the compound’s potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of 8-Chloro Anagrelide at different dosages have been investigated in animal models. Studies have shown that the compound exhibits a dose-dependent reduction in platelet counts. At lower doses, 8-Chloro Anagrelide effectively reduces platelet aggregation without significant adverse effects .

At higher doses, the compound may cause toxic effects, including gastrointestinal disturbances and cardiovascular complications. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential adverse effects .

Metabolic Pathways

8-Chloro Anagrelide is involved in various metabolic pathways within the body. The compound undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes. These enzymes facilitate the conversion of 8-Chloro Anagrelide into its active metabolites, which contribute to its therapeutic effects .

The metabolic pathways of 8-Chloro Anagrelide also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH). These interactions play a crucial role in the compound’s biotransformation and subsequent elimination from the body .

Transport and Distribution

The transport and distribution of 8-Chloro Anagrelide within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into the bloodstream and distributed to target tissues, including the bone marrow and platelets .

Within cells, 8-Chloro Anagrelide is transported across cellular membranes through specific transporters. These transporters facilitate the compound’s entry into platelets and megakaryocytes, where it exerts its inhibitory effects on platelet aggregation and megakaryocyte differentiation .

Subcellular Localization

The subcellular localization of 8-Chloro Anagrelide is primarily within the cytoplasm of platelets and megakaryocytes. The compound’s activity is influenced by its localization, as it interacts with intracellular signaling pathways and enzymes involved in platelet function .

Post-translational modifications, such as phosphorylation, may also play a role in directing 8-Chloro Anagrelide to specific subcellular compartments. These modifications enhance the compound’s activity and contribute to its therapeutic effects .

Actividad Biológica

Anagrelide trichloro derivative (ATD) is a synthetic compound derived from anagrelide, primarily known for its role in reducing platelet counts in patients with essential thrombocythemia. This article explores the biological activity of ATD, emphasizing its mechanisms, effects on cellular processes, and potential therapeutic applications.

Overview of Anagrelide and Its Derivatives

Anagrelide was originally developed as a treatment for thrombocytosis due to its ability to inhibit megakaryocyte differentiation and platelet production. The trichloro derivative enhances these properties, exhibiting selective inhibition of megakaryocyte development while sparing other hematopoietic lineages.

The primary mechanism by which ATD exerts its effects involves the inhibition of phosphodiesterase type III (PDEIII), which leads to increased levels of cyclic AMP (cAMP) in cells. This elevation in cAMP is crucial for modulating various cellular processes, including:

  • Inhibition of Megakaryocytopoiesis : ATD has been shown to significantly inhibit the development of megakaryocytes, with an IC50 value of approximately 26 nM, indicating a potent effect compared to anagrelide itself (IC50 = 36 nM) .
  • Selectivity : Unlike other compounds that affect multiple hematopoietic lineages, ATD selectively targets megakaryocyte differentiation without significantly impacting erythroid or myelomonocytic differentiation .

Biological Activity Data

The following table summarizes key biological activities and IC50 values for anagrelide and its trichloro derivative:

CompoundIC50 (nM)Target Activity
Anagrelide36Inhibition of megakaryocyte development
Anagrelide Trichloro Derivative26Inhibition of megakaryocyte development
BCH24426 (metabolite)44Inhibition of megakaryocyte development

Case Studies

Several studies have investigated the biological effects of ATD on hematopoietic progenitor cells:

  • Study on CD34(+) Cells : A study evaluated the impact of ATD on CD34(+) hematopoietic progenitor cells cultured in media supplemented with thrombopoietin. The results indicated that while ATD did not affect early expansion, it significantly inhibited later stages of megakaryocyte differentiation .
  • Migration Assays : Another aspect studied was the effect of ATD on the migratory response of differentiated megakaryocytes towards stromal cell-derived factor-1alpha. The findings suggested that neither anagrelide nor its derivatives influenced this migratory response, further confirming their selective action .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of ATD:

  • Potency Comparison : Although BCH24426 was found to be more potent than anagrelide as a PDEIII inhibitor (IC50 = 0.9 nM), this did not correlate with its effectiveness in inhibiting megakaryocyte development .
  • Therapeutic Potential : The selectivity and potency of ATD make it a candidate for further exploration in treating conditions associated with elevated platelet counts without affecting other blood cell lineages.

Propiedades

IUPAC Name

6,7,8-trichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N3O/c11-5-1-6-4(8(12)9(5)13)2-16-3-7(17)15-10(16)14-6/h1H,2-3H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMDDIIKBFVZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2N=C3N1CC(=O)N3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148852
Record name Anagrelide trichloro derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-99-2
Record name 6,7,8-Trichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anagrelide trichloro derivative
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092352992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anagrelide trichloro derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-CHLOROANAGRELIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ855T0I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.